molecular formula C12H12N2O B581656 4-Amino-2-(3-hydroxymethylphenyl)pyridine CAS No. 1345472-23-2

4-Amino-2-(3-hydroxymethylphenyl)pyridine

Cat. No.: B581656
CAS No.: 1345472-23-2
M. Wt: 200.241
InChI Key: DCAUBXKTIODYNT-UHFFFAOYSA-N
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Description

4-Amino-2-(3-hydroxymethylphenyl)pyridine is a chemical compound with the molecular formula C12H12N2O It is characterized by the presence of an amino group at the fourth position and a hydroxymethyl group at the third position of the phenyl ring, which is attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(3-hydroxymethylphenyl)pyridine typically involves the reaction of 3-hydroxymethylbenzaldehyde with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(3-hydroxymethylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-Amino-2-(3-carboxyphenyl)pyridine.

    Reduction: Formation of 4-Amino-2-(3-aminomethylphenyl)pyridine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-2-(3-hydroxymethylphenyl)pyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-2-(3-hydroxymethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to the desired biological effect. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    4-Amino-2-phenylpyridine: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    2-(3-Hydroxymethylphenyl)pyridine: Lacks the amino group, which may influence its chemical properties and applications.

    4-Amino-2-(3-methylphenyl)pyridine: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical behavior.

Uniqueness: 4-Amino-2-(3-hydroxymethylphenyl)pyridine is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[3-(4-aminopyridin-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAUBXKTIODYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC(=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718557
Record name [3-(4-Aminopyridin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345472-23-2
Record name [3-(4-Aminopyridin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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